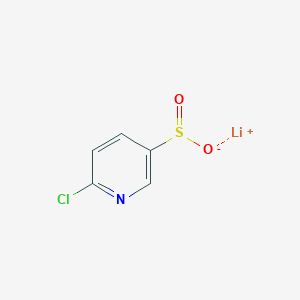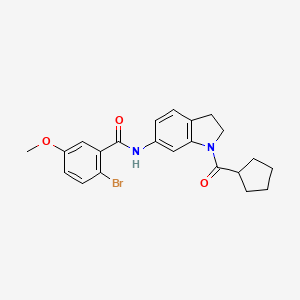
2-bromo-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-bromo-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methoxybenzamide" is a chemically synthesized molecule that appears to be related to indole-based structures. Indoles are a significant class of heterocyclic compounds with a wide range of biological activities. The presence of bromine and methoxy groups suggests potential reactivity and interaction with biological systems, as seen in similar compounds like 2-bromomelatonin, which has been shown to have a high binding affinity to melatonin receptors and acts as a potent agonist .
Synthesis Analysis
The synthesis of related indole derivatives has been demonstrated through various catalytic processes. For instance, N-heterocyclic carbene-catalyzed reactions have been used to annulate indolin-3-ones with bromoenals, providing access to dihydropyrano[3,2-b]indol-2(5H)-ones with good yields and enantioselectivities . Similarly, the synthesis of 2-bromomelatonin was achieved by direct bromination of melatonin, indicating that bromination is a viable strategy for introducing bromine into indole compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide revealed two polymorphs, both belonging to the monoclinic system, with molecules forming belts through hydrogen bonds . This suggests that "2-bromo-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methoxybenzamide" may also exhibit polymorphism and form specific molecular arrangements due to hydrogen bonding.
Chemical Reactions Analysis
Compounds with bromine and amide functionalities are known to participate in various chemical reactions. For instance, halogenated aniline derivatives have been used as synthons in palladium-catalyzed cross-coupling reactions to yield novel indole derivatives . Additionally, [Cp*RhIII]-catalyzed annulation has been employed to create quinazolin-4(3H)-one derivatives from N-methoxybenzamide . These examples indicate that the compound may also undergo similar reactions, potentially leading to a variety of heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. For example, the presence of a bromine atom can significantly affect the compound's reactivity and interaction with biological targets, as seen with 2-bromomelatonin . The methoxy and amide groups can also influence the solubility, stability, and hydrogen bonding capacity of the molecule. The specific properties of "2-bromo-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methoxybenzamide" would need to be determined experimentally, but insights can be drawn from structurally related compounds.
科学的研究の応用
Anticancer Activity
A novel bromophenol derivative, closely related to the specified compound, has been synthesized and shown to have significant anticancer activities on human lung cancer cell lines. This derivative, BOS-102, can effectively induce cell cycle arrest and apoptosis in cancer cells by targeting cyclin D1 and cyclin-dependent kinase 4 (CDK4). It also activates caspase-3 and poly (ADP-ribose) polymerase (PARP), alters the Bax/Bcl-2 ratio, and affects mitochondrial functions, showcasing its potential as an anticancer drug (Guo et al., 2018).
Radiotracer Potential
Research on compounds similar to 2-bromo-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methoxybenzamide has revealed their potential as radiotracers. Studies involving 76Br-labeled σ2-receptor ligands indicate that these compounds could be effective in identifying tumors in vivo. The compounds demonstrated a high yield and specific activity, along with high affinity and selectivity for the σ2 receptor, making them promising for PET imaging of solid tumors (Rowland et al., 2006).
GPR35 Agonists
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives, which share structural similarities with the target compound, have been identified as potent agonists of the G protein-coupled receptor-35 (GPR35). These compounds show significant potential in treating pain, inflammation, and metabolic diseases. Among them, certain derivatives demonstrated high agonistic potency and good drug-like properties, highlighting their suitability for developing new GPR35 agonists (Wei et al., 2018).
Photodynamic Therapy
Some benzamide derivatives have been shown to have applications in photodynamic therapy for cancer treatment. For instance, zinc phthalocyanines substituted with new benzenesulfonamide derivative groups have been synthesized. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in the treatment of cancer (Pişkin et al., 2020).
Antimicrobial and Cytotoxic Evaluation
Benzene sulfonamides derived from similar structures have been synthesized and screened for antimicrobial activity against various bacterial and fungal strains. These compounds also showed potent cytotoxic activity against specific cancer cell lines, suggesting their potential use in antimicrobial and anticancer therapies (Kumar et al., 2017).
特性
IUPAC Name |
2-bromo-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O3/c1-28-17-8-9-19(23)18(13-17)21(26)24-16-7-6-14-10-11-25(20(14)12-16)22(27)15-4-2-3-5-15/h6-9,12-13,15H,2-5,10-11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNGTNBGJIEKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3001355.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-(phenethylamino)butanoic acid](/img/structure/B3001356.png)
![methyl [8-(azepan-1-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B3001358.png)
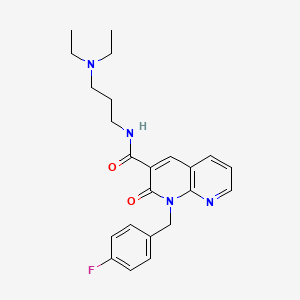
![3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3001363.png)
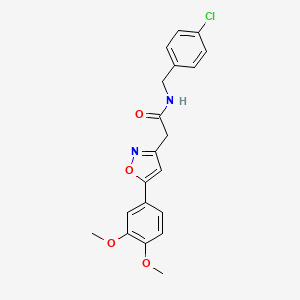
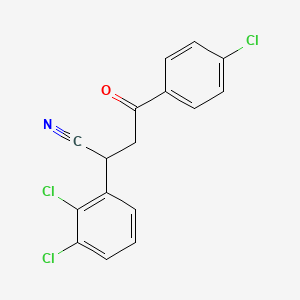
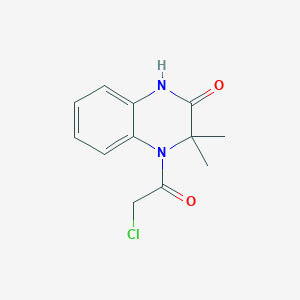
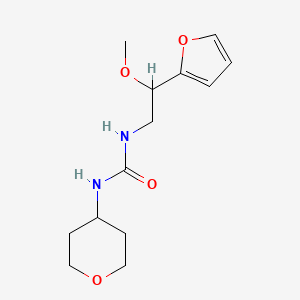
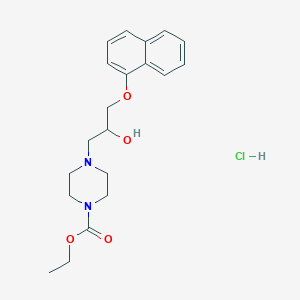
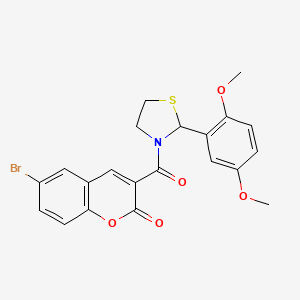
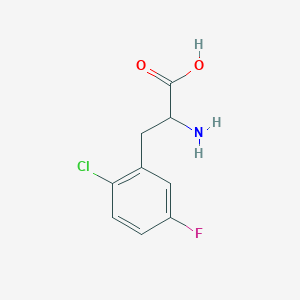
![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3001377.png)
